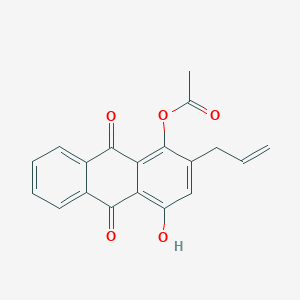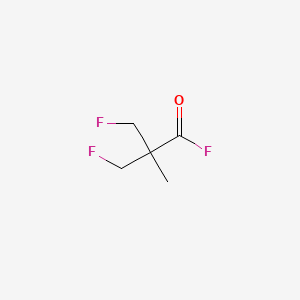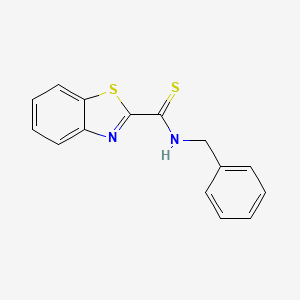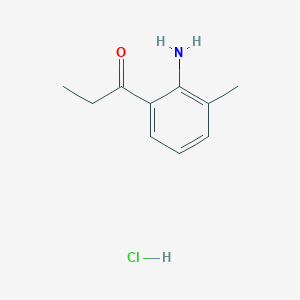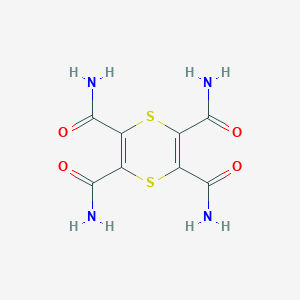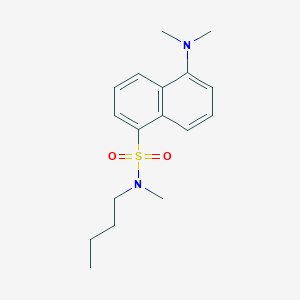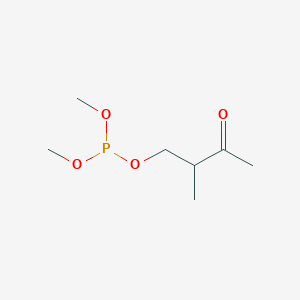
Dimethyl 2-methyl-3-oxobutyl phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-methyl-3-oxobutyl phosphite is a chemical compound with the molecular formula C(7)H({15})O(_4)P and a molecular weight of 194.165 g/mol . . This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Dimethyl 2-methyl-3-oxobutyl phosphite can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 2-methyl-3-oxobutyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature and monitored using techniques such as gas chromatography to ensure the desired product is obtained.
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Dimethyl 2-methyl-3-oxobutyl phosphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form different phosphite derivatives.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Dimethyl 2-methyl-3-oxobutyl phosphite has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of dimethyl 2-methyl-3-oxobutyl phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable intermediates with other molecules, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Dimethyl 2-methyl-3-oxobutyl phosphite can be compared to other similar compounds such as dimethyl phosphite, diethyl phosphite, and trimethyl phosphite. These compounds share similar chemical properties but differ in their specific applications and reactivity:
Dimethyl phosphite: Used in the synthesis of phosphonate esters and as a reagent in organic synthesis.
Diethyl phosphite: Similar to dimethyl phosphite but with different solubility and reactivity properties.
Trimethyl phosphite: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
This compound is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs .
Propriétés
Numéro CAS |
93031-69-7 |
|---|---|
Formule moléculaire |
C7H15O4P |
Poids moléculaire |
194.17 g/mol |
Nom IUPAC |
dimethyl (2-methyl-3-oxobutyl) phosphite |
InChI |
InChI=1S/C7H15O4P/c1-6(7(2)8)5-11-12(9-3)10-4/h6H,5H2,1-4H3 |
Clé InChI |
DHWIIWZLPLTGGP-UHFFFAOYSA-N |
SMILES canonique |
CC(COP(OC)OC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
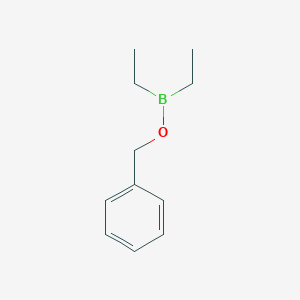
![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
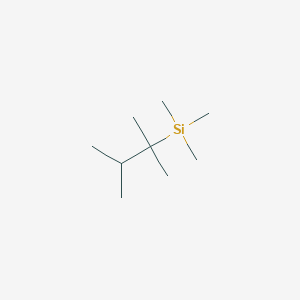
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
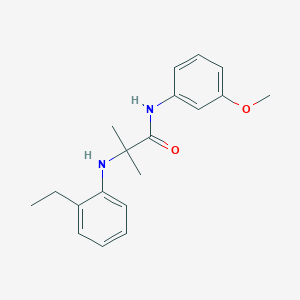
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)
